4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline
Overview
Description
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C18H12ClFN4O3 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Applications
- Chloroquine and its derivatives have been well-documented for their antimalarial effects since World War II. Due to the emergence of chloroquine-resistant Plasmodium falciparum strains, research has pivoted towards repurposing and modifying the chloroquine scaffold for various infectious and noninfectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015). This suggests that compounds structurally related to chloroquine, like "4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline", may also have potential antimalarial and antiviral applications.
Antioxidant Activity
- Phenolic acids, including compounds structurally related to quinolines, have been recognized for their antioxidant activity. Such compounds play therapeutic roles in antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive effects (Naveed et al., 2018). The structural features contributing to the antioxidant activity in similar compounds could provide insights into the potential of "this compound" for similar applications.
Antibacterial Agents
- Fluoroquinolones, a class of compounds including quinoline derivatives, exhibit broad-spectrum activity against Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. Their mechanism involves inhibiting DNA gyrase, which affects DNA function leading to bacterial cell damage (da Silva, de Almeida, de Souza, & Couri, 2003). This suggests the potential of "this compound" in developing new antibacterial agents.
Anticancer Properties
- Chloroquine and its derivatives are explored for repurposing in cancer therapy, requiring a deeper understanding of the signaling pathways in cancer cell proliferation. This effort aims to develop compounds that can act synergistically in combination chemotherapy (Njaria et al., 2015). Therefore, quinoline derivatives, including "this compound", may hold potential in anticancer research.
Safety and Hazards
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVQJDOMLLWGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453656 | |
Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740791-06-4 | |
Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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